molecular formula C7H10NO6P B14740265 (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate CAS No. 5913-68-8

(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate

Cat. No.: B14740265
CAS No.: 5913-68-8
M. Wt: 235.13 g/mol
InChI Key: HNKGLEWRFGKTOY-UHFFFAOYSA-N
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Description

(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by a pyridine ring substituted with hydroxy, methyl, and oxo groups, and a phosphate group attached to the methyl group. Its molecular formula is C7H10NO6P, and it has a molecular weight of approximately 235.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols .

Scientific Research Applications

(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl phosphate
  • (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl sulfate
  • (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl nitrate

Uniqueness

Compared to similar compounds, (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate is unique due to its specific phosphate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

5913-68-8

Molecular Formula

C7H10NO6P

Molecular Weight

235.13 g/mol

IUPAC Name

(5-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl dihydrogen phosphate

InChI

InChI=1S/C7H10NO6P/c1-4-6(9)7(10)5(2-8-4)3-14-15(11,12)13/h2,9H,3H2,1H3,(H,8,10)(H2,11,12,13)

InChI Key

HNKGLEWRFGKTOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CN1)COP(=O)(O)O)O

Origin of Product

United States

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